molecular formula C19H28Cl2N2S B13729205 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride CAS No. 18937-25-2

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride

Cat. No.: B13729205
CAS No.: 18937-25-2
M. Wt: 387.4 g/mol
InChI Key: ZXLAFRDMXUDOQB-UHFFFAOYSA-N
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Description

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride can be achieved through several synthetic routes. One common method involves the intramolecular oxidative coupling of 1,3-di(1H-indol-3-yl)propanes in the presence of reagents such as phenyliodine(III)bis(trifluoroacetate) (PIFA), DDQ, and TMSCl . This method yields the desired compound with moderate to excellent efficiency.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like PIFA and DDQ.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: PIFA, DDQ, and TMSCl are commonly used reagents.

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit the activity of enzymes such as topoisomerase I, leading to the disruption of DNA replication and cell division . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6H-Cyclohepta(b)quinoline derivatives with thioether substituents?

  • Methodological Answer : The synthesis of thioether-functionalized cycloheptaquinolines typically involves cyclization reactions followed by nucleophilic substitution. For example, the Povarov reaction (acid-catalyzed imino Diels-Alder cycloaddition) is effective for constructing the tetrahydroquinoline core . Thiol-alkylation using 3-(dimethylamino)propylthiol under basic conditions (e.g., K₂CO₃ in DMF) can introduce the thioether moiety. Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical due to polar byproducts .

Q. How should researchers characterize the dihydrochloride form of this compound?

  • Methodological Answer : Confirm protonation states using:

  • ¹H/¹³C NMR : Look for upfield shifts in amine protons (δ ~10–12 ppm) and quaternary carbons adjacent to the dimethylamino group.
  • IR Spectroscopy : Bands at ~2400–2600 cm⁻¹ (N–H stretching in ammonium salts) and 700–750 cm⁻¹ (C–S stretching) .
  • Mass Spectrometry : Compare experimental m/z with theoretical values (accounting for HCl counterions).
  • XLogP3 Analysis : Predict hydrophilicity (e.g., XLogP3 ~4.9 for similar piperidine-substituted analogs ).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for structurally related compounds?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometries (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or protonation states .
  • Topological Polar Surface Area (TPSA) : Calculate TPSA (e.g., ~16.1 Ų for piperidine analogs ) to rationalize solubility differences between free base and dihydrochloride forms.
  • Molecular Dynamics : Simulate aggregation behavior in aqueous solutions to explain anomalous HPLC retention times .

Q. What experimental design principles apply to studying the compound’s reactivity in heterocyclic ring-opening reactions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor ring-opening rates under varying pH (e.g., 1–10) and temperatures (25–60°C).
  • Isotopic Labeling : Introduce ¹⁵N or ²H at the thioether sulfur to track mechanistic pathways via MS/MS fragmentation .
  • Theoretical Framework : Link results to Marcus theory for electron-transfer reactions or frontier molecular orbital (FMO) analysis to identify reactive sites .

Q. How can researchers address inconsistencies in reported bioactivity data for cycloheptaquinoline analogs?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubChem (CID 22022 ) and Beilstein archives to identify trends in IC₅₀ values. Use statistical tools (e.g., ANOVA) to assess variability across cell lines.
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., pyrrolidine vs. piperidine ) on receptor binding using docking simulations (AutoDock Vina) .
  • Control Experiments : Test for off-target effects (e.g., redox cycling) via glutathione depletion assays .

Properties

CAS No.

18937-25-2

Molecular Formula

C19H28Cl2N2S

Molecular Weight

387.4 g/mol

IUPAC Name

dimethyl-[3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-ylsulfanyl)propyl]azanium;dichloride

InChI

InChI=1S/C19H26N2S.2ClH/c1-21(2)13-8-14-22-19-15-9-4-3-5-11-17(15)20-18-12-7-6-10-16(18)19;;/h6-7,10,12H,3-5,8-9,11,13-14H2,1-2H3;2*1H

InChI Key

ZXLAFRDMXUDOQB-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCSC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-]

Origin of Product

United States

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